N-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide
Description
N-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a (2,5-dimethylphenyl)methyl sulfanyl group at the 6-position and a cyclopropanecarboxamide moiety at the 3-position.
Properties
IUPAC Name |
N-[6-[(2,5-dimethylphenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-11-3-4-12(2)14(9-11)10-22-16-8-7-15(19-20-16)18-17(21)13-5-6-13/h3-4,7-9,13H,5-6,10H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXGVWRGFKFMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.
- Cyclopropanecarboxamide : A cyclopropane structure attached to a carboxamide group.
- Dimethylphenyl group : A phenyl ring with two methyl substituents.
Molecular Formula : C₁₈H₁₈N₄OS
Molecular Weight : 342.43 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Anticancer Properties
Recent studies have indicated that this compound exhibits moderate cytotoxic activity against several cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung carcinoma), HeLa (cervical carcinoma).
- Cytotoxicity Results : The compound demonstrated significant inhibition of cell proliferation in these lines, suggesting potential utility in cancer therapeutics.
Antimicrobial Activity
In addition to anticancer effects, preliminary investigations have shown antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- A study evaluated the cytotoxic effects on A549 and HeLa cells using MTT assays. Results indicated a dose-dependent decrease in viability, with IC50 values suggesting effective concentrations for therapeutic application.
-
Mechanistic Studies :
- Further research focused on elucidating the mechanism of action through apoptosis assays and flow cytometry. The compound was found to induce apoptosis in cancer cells via the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases.
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Structure-Activity Relationship (SAR) :
- Investigations into SAR revealed that modifications on the pyridazine ring significantly affect biological activity. Substituents such as methyl and sulfonyl groups enhance potency against specific targets.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄OS |
| Molecular Weight | 342.43 g/mol |
| Anticancer Activity | Moderate (A549, HeLa) |
| Antimicrobial Activity | Effective against multiple strains |
| Proposed Mechanisms | Enzyme inhibition, receptor modulation |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocyclic Core: The target compound and the patent molecule from share a pyridazine core, which may enhance π-π stacking interactions compared to the oxadiazole-thiazole system in 7c or the pyrimidine in Tozasertib . Pyridazine’s electron-deficient nature could influence solubility and target binding. Tozasertib’s pyrimidine core is structurally similar but incorporates a pyrazole amino group, likely contributing to its kinase inhibition profile .
Functional Groups: The cyclopropanecarboxamide group in the target compound and Tozasertib contrasts with the linear propanamide chain in 7c . Cyclopropane’s rigidity may reduce conformational flexibility, improving metabolic stability.
The target compound’s pyridazine core may similarly target kinases or growth factor receptors. Compounds 7c–f lack explicit activity data but demonstrate moderate melting points (134–178°C), suggesting stable crystalline forms suitable for formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
